Alteconazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Alteconazol ist eine Triazol-Antimykotikum-Verbindung, die von Knoll Pharmaceuticals entwickelt wurde. Es ist so konzipiert, dass es sowohl oral als auch topisch aktiv ist und eine Reihe von Pilzinfektionen bekämpft. Die Verbindung hat sich gegen verschiedene Pilze als wirksam erwiesen, darunter Microsporum ferruginium, Candida albicans und Mucor pusilis .

Vorbereitungsmethoden

Die Synthese von Alteconazol umfasst die Bildung eines Triazolrings und die Einarbeitung chlorierter Phenylgruppen. Der Syntheseweg umfasst typischerweise die folgenden Schritte:

Bildung des Triazolrings: Dies wird durch die Reaktion geeigneter Vorläufer unter kontrollierten Bedingungen erreicht.

Einarbeitung chlorierter Phenylgruppen:

Industrielle Produktionsverfahren für Alteconazol würden wahrscheinlich eine großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dazu können kontinuierliche Strömungsreaktoren und fortschrittliche Reinigungsverfahren gehören.

Analyse Chemischer Reaktionen

Alteconazol unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener oxidierter Produkte führt.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen innerhalb des Moleküls zu modifizieren.

Substitution: Alteconazol kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation hydroxylierte Derivate ergeben, während Substitutionsreaktionen eine Vielzahl von substituierten Triazolverbindungen erzeugen können.

Wissenschaftliche Forschungsanwendungen

Alteconazol hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Wird als Modellverbindung zur Untersuchung der Triazolchemie und zur Entwicklung neuer synthetischer Methoden verwendet.

Biologie: Untersucht wegen seiner antimykotischen Eigenschaften und seiner Auswirkungen auf die Zellmembran von Pilzen.

Medizin: Als potenzielle Behandlung für oberflächliche Mykosen, Dermatomykosen und systemische Mykosen untersucht.

Industrie: Potenzielle Anwendungen bei der Entwicklung von Antimykotikum-Beschichtungen und -materialien.

Wirkmechanismus

Alteconazol entfaltet seine antimykotische Wirkung durch Hemmung der Synthese von Ergosterol, einem Schlüsselbestandteil der Zellmembran von Pilzen. Diese Hemmung stört die Integrität und Funktion der Zellmembran, was zu einer erhöhten Permeabilität und letztendlich zum Zelltod führt. Das molekulare Ziel von Alteconazol ist das Enzym 14-α-Sterol-Demethylase, das an der Umwandlung von Lanosterol in Ergosterol beteiligt ist .

Wissenschaftliche Forschungsanwendungen

Alteconazole has several scientific research applications, including:

Chemistry: Used as a model compound for studying triazole chemistry and developing new synthetic methodologies.

Biology: Investigated for its antifungal properties and its effects on fungal cell membranes.

Medicine: Explored as a potential treatment for superficial mycoses, dermatomycoses, and systemic mycoses.

Industry: Potential applications in the development of antifungal coatings and materials.

Wirkmechanismus

Alteconazole exerts its antifungal effects by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. This inhibition disrupts the integrity and function of the cell membrane, leading to increased permeability and ultimately cell death. The molecular target of this compound is the enzyme 14-α-sterol demethylase, which is involved in the conversion of lanosterol to ergosterol .

Vergleich Mit ähnlichen Verbindungen

Alteconazol ähnelt anderen Triazol-Antimykotika wie Fluconazol, Itraconazol und Ketoconazol. Es hat jedoch einzigartige Eigenschaften, die es von diesen Verbindungen unterscheiden:

Fluconazol: Während beide Verbindungen die Ergosterolsynthese hemmen, hat Alteconazol in bestimmten präklinischen Modellen eine höhere Wirksamkeit gezeigt.

Itraconazol: Alteconazol und Itraconazol haben einen ähnlichen Wirkmechanismus, aber Alteconazol kann Vorteile in Bezug auf die orale Bioverfügbarkeit und die topische Aktivität bieten.

Ketoconazol: Beide Verbindungen zielen auf dasselbe Enzym ab, aber Alteconazol wurde entwickelt, um die gastrointestinalen Nebenwirkungen zu minimieren, die mit Ketoconazol verbunden sind

Zu ähnlichen Verbindungen gehören:

- Fluconazol

- Itraconazol

- Ketoconazol

- Voriconazol

- Posaconazol .

Eigenschaften

CAS-Nummer |

93479-96-0 |

|---|---|

Molekularformel |

C17H12Cl3N3O |

Molekulargewicht |

380.7 g/mol |

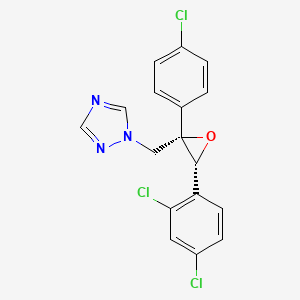

IUPAC-Name |

1-[[(2S,3R)-2-(4-chlorophenyl)-3-(2,4-dichlorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole |

InChI |

InChI=1S/C17H12Cl3N3O/c18-12-3-1-11(2-4-12)17(8-23-10-21-9-22-23)16(24-17)14-6-5-13(19)7-15(14)20/h1-7,9-10,16H,8H2/t16-,17-/m1/s1 |

InChI-Schlüssel |

HUSJLAKLJPOCEL-IAGOWNOFSA-N |

SMILES |

C1=CC(=CC=C1C2(C(O2)C3=C(C=C(C=C3)Cl)Cl)CN4C=NC=N4)Cl |

Isomerische SMILES |

C1=CC(=CC=C1[C@@]2([C@H](O2)C3=C(C=C(C=C3)Cl)Cl)CN4C=NC=N4)Cl |

Kanonische SMILES |

C1=CC(=CC=C1C2(C(O2)C3=C(C=C(C=C3)Cl)Cl)CN4C=NC=N4)Cl |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Alteconazole |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.